molecular formula C18H16FN3O3S B2930484 3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896358-79-5

3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2930484
CAS No.: 896358-79-5
M. Wt: 373.4
InChI Key: ROZLGFVJPGZLGR-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. One common approach is the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This can include the use of more efficient catalysts, greener solvents, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-24-15-5-3-2-4-14(15)17-21-22-18(25-17)20-16(23)10-11-26-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZLGFVJPGZLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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